2-Amino-3,5-diphenylpyridine
Overview
Description
2-Amino-3,5-diphenylpyridine is a compound that falls under the category of aromatic heterocyclic compounds . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has been studied . The synthesis involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . An alternative method involves three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Scientific Research Applications
DNA Recognition and Cytotoxicity :
- A series of 2,5- and 3,5-diphenylpyridine derivatives, including 2-Amino-3,5-diphenylpyridine, have been synthesized and investigated for their interactions with DNA. These derivatives show significant potential in recognizing AT-rich DNA regions and demonstrating cytotoxic properties, suggesting a novel route for developing anticancer agents (Jacquemard et al., 2005).
Photoinitiating Systems for 3D Printing :
- This compound derivatives have been used as photosensitizers in bimolecular photoinitiating systems. These systems demonstrate good reactivity under both UV-A and visible light, making them suitable for various photopolymerization processes including 3D printing techniques (Fiedor et al., 2020).
Fluorescent Chemosensor for Metal Ions :
- This compound-based compounds have been developed as fluorescent chemosensors, particularly for detecting silver ions (Ag+) in aqueous media. These sensors exhibit high selectivity and sensitivity, making them useful in various applications including environmental monitoring and bioimaging (Zhang et al., 2017).
Ligand Synthesis for Metal Complexes :
- Compounds like this compound have been utilized in synthesizing metal complexes with unique structural and electronic properties. These complexes find applications in catalysis and materials science due to their unique bonding characteristics (Cave et al., 1999).
Synthesis of Novel Isoindolin-1,3-dione Derivatives :
- Derivatives of this compound have been synthesized and explored for their cytotoxic and antitumor activities. These derivatives represent a promising area of research in the development of new cancer therapeutics (Hossan & Abu-Melha, 2014).
Antimicrobial and Anti-inflammatory Agents :
- Certain this compound analogues have been synthesized and tested for their anti-inflammatory and antimicrobial properties. These compounds show significant potential as new therapeutic agents for treating bacterial infections and inflammation-related disorders (Kumar et al., 2011).
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been studied as fluorescent molecular sensors for monitoring photopolymerization processes .
Mode of Action
It’s worth noting that related compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators . They are particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .
Biochemical Pathways
Related compounds such as pyridine derivatives are known to be involved in various biological processes, including the synthesis of nicotinamide adenine dinucleotide (nad+) and nicotinamide adenine dinucleotide phosphate (nadp+) .
Result of Action
Related compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been shown to be effective in monitoring photopolymerization processes .
Biochemical Analysis
Biochemical Properties
2-Amino-3,5-diphenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the ALK2 receptor serine kinase, a protein involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of its function. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the ALK2 signaling pathway, which plays a crucial role in cell differentiation and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, its interaction with the ALK2 receptor serine kinase involves binding to the kinase domain, leading to inhibition of its activity . This inhibition can result in downstream effects on cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular function and metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with the ALK2 receptor serine kinase can affect the downstream signaling pathways involved in metabolism . This modulation can lead to changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism
Properties
IUPAC Name |
3,5-diphenylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSUJBAQQTWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468775 | |
Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726138-31-4 | |
Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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